molecular formula C14H20O3 B1300929 4-(Hexyloxy)-3-methoxybenzaldehyde CAS No. 61096-84-2

4-(Hexyloxy)-3-methoxybenzaldehyde

Cat. No.: B1300929
CAS No.: 61096-84-2
M. Wt: 236.31 g/mol
InChI Key: DYJXODUYQQLNDC-UHFFFAOYSA-N
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Description

4-(Hexyloxy)-3-methoxybenzaldehyde is an organic compound with the molecular formula C14H20O3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a hexyloxy group at the 4-position and a methoxy group at the 3-position. This compound is known for its applications in various fields, including organic synthesis, material science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexyloxy)-3-methoxybenzaldehyde typically involves the alkylation of 3-methoxybenzaldehyde with 1-bromohexane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3-Methoxybenzaldehyde+1-BromohexaneK2CO3,DMFThis compound\text{3-Methoxybenzaldehyde} + \text{1-Bromohexane} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 3-Methoxybenzaldehyde+1-BromohexaneK2​CO3​,DMF​this compound

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and optimized reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Hexyloxy)-3-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy and hexyloxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles like halides, amines, or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 4-(Hexyloxy)-3-methoxybenzoic acid.

    Reduction: 4-(Hexyloxy)-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Hexyloxy)-3-methoxybenzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 4-(Hexyloxy)-3-methoxybenzaldehyde is primarily related to its functional groups. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The methoxy and hexyloxy groups can modulate the compound’s lipophilicity and membrane permeability, influencing its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde: Lacks the hexyloxy group, making it less lipophilic.

    4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Contains a hydroxyl group instead of a hexyloxy group, widely used as a flavoring agent.

    4-(Hexyloxy)benzaldehyde: Lacks the methoxy group, affecting its reactivity and solubility.

Uniqueness

4-(Hexyloxy)-3-methoxybenzaldehyde is unique due to the presence of both the hexyloxy and methoxy groups, which confer distinct physicochemical properties. These groups enhance its solubility in organic solvents and its ability to participate in diverse chemical reactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-hexoxy-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-3-4-5-6-9-17-13-8-7-12(11-15)10-14(13)16-2/h7-8,10-11H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJXODUYQQLNDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021691
Record name 4-(Hexyloxy)-m-anisaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61096-84-2
Record name 4-(Hexyloxy)-m-anisaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Hexyloxy)-m-anisaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

41.45 g (300 mmol) of potassium carbonate and 27.4 g (165 mmol) of potassium iodide are added to a solution of 22.8 g (150 mmol) of vanillin and 30.7 g (225 mmol) of 6-chlorohexanol in 500 ml of dimethyl sulphoxide (DMSO) and the mixture is stirred overnight at 60° C. under nitiogen. The mixture is then cooled to room temperature, poured into 600 ml of water and extracted three times with 150 ml of ethyl acetate each time. The combined organic phases are washed twice with 200 ml of water each time, dried over magnesium sulphate, filtered and concentrated. Purification of the residue by chromatography on 400 g of silica gel using cyclohexane/ethyl acetate 1:1 yields 29.95 g of 4-(6-hexyloxy)-3-methoxybenzaldehyde.
Quantity
41.45 g
Type
reactant
Reaction Step One
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
30.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of 4-(Hexyloxy)-3-methoxybenzaldehyde and how was it characterized?

A1: this compound is a synthetic analog of vanillin, a widely used flavoring agent. Its molecular formula is C14H20O3 [, ]. Structurally, it consists of a benzene ring with three substituents:

    Q2: What is interesting about the crystal structure of this compound?

    A2: X-ray crystallography studies revealed that the asymmetric unit of this compound contains two independent molecules []. Interestingly, both molecules exhibit a nearly planar conformation, with root-mean-square deviations of 0.023 Å and 0.051 Å for all non-hydrogen atoms in each molecule []. This planar conformation could influence the compound's interactions with other molecules and potentially impact its properties and applications.

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